molecular formula C24H34N6O4 B2600447 (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 898453-75-3

(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2600447
CAS No.: 898453-75-3
M. Wt: 470.574
InChI Key: ZYSCIZVAXZDVGG-UHFFFAOYSA-N
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Description

(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a high-purity chemical compound intended for research applications. The structure of this molecule features a pyridazine core linked to two piperazine units and a 3,4,5-trimethoxybenzoyl group, a motif often associated with bioactive properties in medicinal chemistry research . This specific molecular architecture suggests potential for investigating its activity against various biological targets. Piperazine-containing compounds are a significant area of study in pharmaceutical development, frequently explored for their receptor-binding capabilities . Disclaimer: The specific physicochemical properties, mechanism of action, primary research applications, and handling instructions for this compound are not currently available in the sourced data. Researchers are encouraged to consult specialized chemical databases, literature, and safety data sheets for detailed information. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O4/c1-5-27-8-10-28(11-9-27)21-6-7-22(26-25-21)29-12-14-30(15-13-29)24(31)18-16-19(32-2)23(34-4)20(17-18)33-3/h6-7,16-17H,5,8-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSCIZVAXZDVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the piperazine and pyridazine rings, followed by their functionalization and coupling with the trimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the preparation of intermediates, purification, and final coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridazine rings.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure featuring multiple pharmacophores, which contribute to its biological activity. The presence of the piperazine and pyridazine moieties suggests potential interactions with various biological targets, particularly in the central nervous system and cancer treatment.

Scientific Research Applications

  • Anticancer Activity
    • Several studies have indicated that compounds similar to (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Antidepressant Effects
    • The piperazine component is known for its role in antidepressant activity. Research indicates that similar compounds can enhance serotonergic activity, providing a basis for their use in treating depression and anxiety disorders. The interaction with serotonin receptors may lead to increased mood stabilization effects .
  • Anti-inflammatory Properties
    • Compounds with similar structures have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. This suggests potential applications in treating chronic inflammatory diseases such as asthma and rheumatoid arthritis .
Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in cancer cell lines with IC50 values < 10 µM
AntidepressantIncreased serotonin levels in animal models, leading to reduced anxiety behaviors
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in vitro

Mechanism of Action

The mechanism of action of (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridazine rings can form hydrogen bonds and other interactions with these targets, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Functional Groups

Key structural analogs include arylpiperazines and pyridazine derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Pyridazine + dual piperazine 3,4,5-Trimethoxyphenyl, ethylpiperazine Methoxy, ketone, tertiary amines
MK47 () Piperazine + thiophene 4-(Trifluoromethyl)phenyl, thiophene acetic acid CF3, carboxylic acid, tertiary amine
Compound 14 () Piperazine + cyclohexyl 4-Hydroxy-3-methoxyphenyl, cyclohexyl Hydroxy, methoxy, tertiary amine

Key Observations :

  • Pyridazine vs.
  • Substituent Effects :
    • The 3,4,5-trimethoxyphenyl group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to Compound 14’s hydroxy-methoxyphenyl (logP ~2.8), which may improve membrane permeability but reduce aqueous solubility .
    • MK47’s trifluoromethyl group (logP ~4.1) offers high electronegativity and metabolic stability but may introduce steric hindrance .
Table 2: Predicted Physicochemical Properties
Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Hydrogen Bond Donors
Target Compound 528.6 ~3.5 <0.1 (PBS) 0
MK47 413.4 ~4.1 <0.05 (PBS) 1 (carboxylic acid)
Compound 14 422.5 ~2.8 0.2 (PBS) 1 (phenolic -OH)

Functional Implications :

  • Bioavailability: The target compound’s lack of hydrogen bond donors (vs. MK47 and Compound 14) may favor passive diffusion across biological membranes.
  • Reactivity : The trimethoxy group’s electron-donating effects could stabilize charge-transfer interactions in enzyme binding pockets, contrasting with MK47’s electron-withdrawing CF3 group .

Research Findings and Functional Diversity

  • Functional Diversity in Molecular Mixtures : highlights that chemical diversity (e.g., H/C and O/C ratios) correlates with ecological functionality. The target compound’s H/C ratio (~1.2) and O/C ratio (~0.3) place it in a distinct region of the Van-Krevelen diagram compared to MK47 (H/C ~1.1, O/C ~0.2) and Compound 14 (H/C ~1.4, O/C ~0.25), suggesting divergent reactivity profiles .
  • NMR-Based Dereplication : emphasizes the role of 13C NMR in distinguishing structural analogs. The target compound’s unique 3,4,5-trimethoxyphenyl signals (e.g., aromatic carbons at δ 150–155 ppm) would differentiate it from MK47’s trifluoromethylphenyl (δ 125–130 ppm) and Compound 14’s hydroxy-methoxyphenyl (δ 145–150 ppm) .

Biological Activity

The compound (4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Core Structure : It features a piperazine moiety substituted with a pyridazine and a methanone group.
  • Functional Groups : The presence of three methoxy groups on the phenyl ring enhances its lipophilicity and potential bioactivity.
PropertyValue
Molecular FormulaC23H32N4O3
Molecular Weight396.53 g/mol
CAS NumberNot available

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDK4/6), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of the compound against various cancer cell lines. For instance:

  • In Vitro Studies : In a screening using the NCI-60 cell line panel, the compound exhibited notable cytostatic activity. Specifically:
    • HOP-92 (NSCLC) : GI value of 86.28% at 10 μM.
    • HCT-116 (Colorectal Cancer) : GI value of 40.87% at 10 μM.
    • SK-BR-3 (Breast Cancer) : GI value of 46.14% at 10 μM .

ADME-Tox Properties

The pharmacokinetic profile was assessed using ADME-Tox predictions:

  • Absorption : Good oral bioavailability.
  • Distribution : High plasma protein binding.
  • Metabolism : Predicted to undergo hepatic metabolism.
  • Excretion : Primarily renal excretion.

Study 1: Efficacy in Breast Cancer Models

A study evaluated the efficacy of the compound in breast cancer models, demonstrating that treatment led to significant tumor regression in xenograft models. The compound was administered at doses ranging from 0.005 to 30 mg/kg body weight, showing dose-dependent effects on tumor growth inhibition .

Study 2: Mechanistic Insights

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis following treatment .

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